![molecular formula C19H33O4- B14489688 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate CAS No. 64912-30-7](/img/structure/B14489688.png)
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a carbonyl group, an ester linkage, and a long aliphatic chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of pentadec-4-enoic acid with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts, such as acidic or basic resins, can further enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The double bond in the aliphatic chain can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the ester group.
Isopropyl pentadec-4-enoate: Similar ester but with a different alcohol component.
Methyl pentadec-4-enoate: Similar ester but with a methyl group instead of isopropyl.
Uniqueness
3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate is unique due to its combination of a long aliphatic chain with a double bond and an ester linkage. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propriétés
Numéro CAS |
64912-30-7 |
|---|---|
Formule moléculaire |
C19H33O4- |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
3-propan-2-yloxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C19H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-18(20)21)19(22)23-16(2)3/h13-14,16-17H,4-12,15H2,1-3H3,(H,20,21)/p-1 |
Clé InChI |
HDEFEZKLOFBMPL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


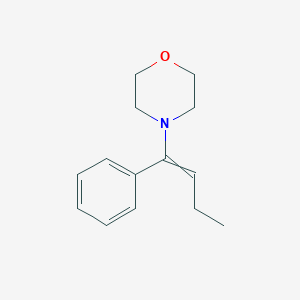
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)


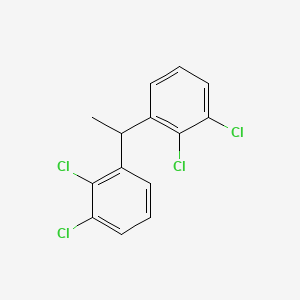
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
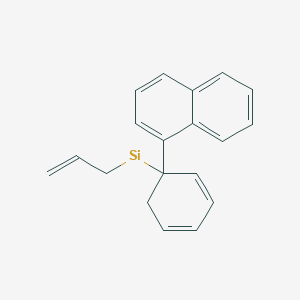
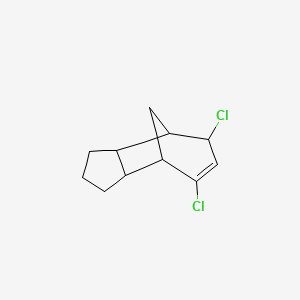
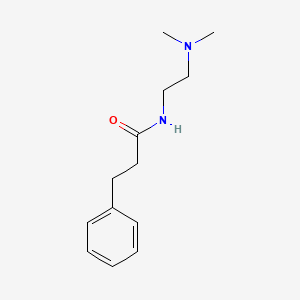
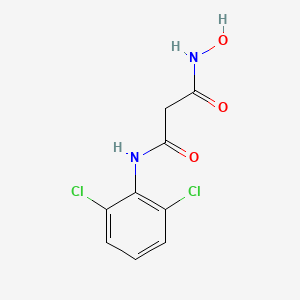
![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


